molecular formula C12H22N2O2 B14056426 Diazabicyclo[4.2.0]octane-3-carboxylate

Diazabicyclo[4.2.0]octane-3-carboxylate

Cat. No.: B14056426
M. Wt: 226.32 g/mol
InChI Key: PXSDUVHLZMOBDQ-ACGXKRRESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,6S)-tert-Butyl 6-methyl-3,8-diazabicyclo[4.2.0]octane-3-carboxylate is a complex organic compound known for its unique bicyclic structure. This compound is often used as a building block in organic synthesis and has applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,6S)-tert-Butyl 6-methyl-3,8-diazabicyclo[4.2.0]octane-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under controlled conditions to form the bicyclic core. The reaction conditions often include the use of strong bases and specific solvents to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(1R,6S)-tert-Butyl 6-methyl-3,8-diazabicyclo[4.2.0]octane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions are typically tailored to achieve the desired transformation with high selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

(1R,6S)-tert-Butyl 6-methyl-3,8-diazabicyclo[4.2.0]octane-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (1R,6S)-tert-Butyl 6-methyl-3,8-diazabicyclo[4.2.0]octane-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (1R,6S)-tert-Butyl 6-methyl-3,8-diazabicyclo[4.2.0]octane-3-carboxylate apart is its unique bicyclic structure, which imparts specific chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and various research applications.

Properties

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

tert-butyl (6S)-6-methyl-3,8-diazabicyclo[4.2.0]octane-3-carboxylate

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-6-5-12(4)8-13-9(12)7-14/h9,13H,5-8H2,1-4H3/t9?,12-/m0/s1

InChI Key

PXSDUVHLZMOBDQ-ACGXKRRESA-N

Isomeric SMILES

C[C@@]12CCN(CC1NC2)C(=O)OC(C)(C)C

Canonical SMILES

CC12CCN(CC1NC2)C(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.